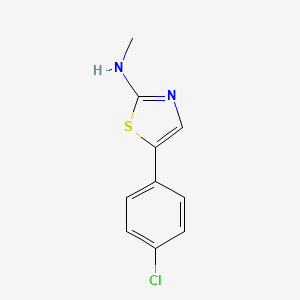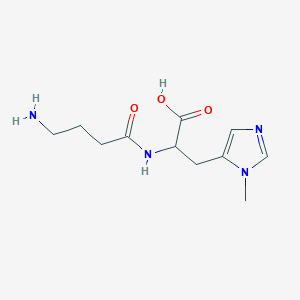
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phthalazinone core. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach is the bromination of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 6-Bromo-4-(formyl)-8-methylphthalazin-1(2H)-one.
Reduction: Formation of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
Substitution: Formation of 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
科学的研究の応用
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 4-(Hydroxymethyl)-8-methylphthalazin-1(2H)-one
- 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
Uniqueness
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phthalazinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
6-bromo-4-(hydroxymethyl)-8-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-2-6(11)3-7-8(4-14)12-13-10(15)9(5)7/h2-3,14H,4H2,1H3,(H,13,15) |
InChIキー |
OWNDHLYUWLNFAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)NN=C2CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)


![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)





![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
